molecular formula C20H18N6O4S B2988497 N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396751-85-1

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No. B2988497
CAS RN: 1396751-85-1
M. Wt: 438.46
InChI Key: YZBYSOWENIOTQC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O4S and its molecular weight is 438.46. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

The synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds with furan and thiophene moieties, have shown significant anticonvulsant activities. These compounds have been found to provide excellent protection against maximal electroshock-induced seizures in mice, with some derivatives displaying potency and protection indices rivaling those of phenytoin. This highlights the potential of furan and thiophene-containing compounds in developing new anticonvulsant drugs (Kohn et al., 1993).

Synthetic Methodologies

  • Aza-Piancatelli Rearrangement : The application of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method stands out for its good yields, high selectivity, and efficiency, underscoring the synthetic utility of furan-containing compounds in creating complex heterocyclic structures (Reddy et al., 2012).
  • Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl and related compounds undergo decarboxylative Claisen rearrangement, providing a pathway to synthesize 2,3-disubstituted heteroaromatic products. This method illustrates the versatility of furan derivatives in organic synthesis, enabling the construction of complex molecular architectures (Craig et al., 2005).

properties

IUPAC Name

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c27-18(11-17-4-2-10-31-17)22-14-5-7-15(8-6-14)26-20(29)25(23-24-26)13-19(28)21-12-16-3-1-9-30-16/h1-10H,11-13H2,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBYSOWENIOTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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